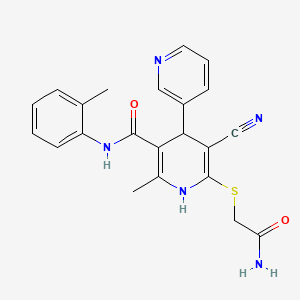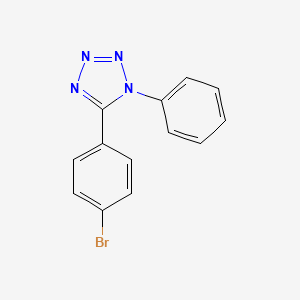
5-(4-Bromophenyl)-1-phenyltetrazole
Descripción general
Descripción
5-(4-Bromophenyl)-1-phenyltetrazole is a chemical compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This compound is characterized by the presence of a bromophenyl group and a phenyl group attached to the tetrazole ring. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-1-phenyltetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-bromobenzyl chloride with sodium azide to form 4-bromobenzyl azide, which then undergoes cyclization with phenylhydrazine to yield the desired tetrazole compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Bromophenyl)-1-phenyltetrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.
Cycloaddition Reactions: The tetrazole ring can engage in cycloaddition reactions with other unsaturated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and bases such as potassium carbonate.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Cycloaddition Reactions: These reactions may require catalysts such as copper or palladium complexes.
Major Products Formed
Substitution Reactions: Products include various substituted tetrazoles with different functional groups replacing the bromine atom.
Oxidation and Reduction: Products can include oxidized or reduced forms of the tetrazole ring.
Cycloaddition Reactions: Products are typically larger heterocyclic compounds formed by the addition of the tetrazole ring to other unsaturated molecules.
Aplicaciones Científicas De Investigación
5-(4-Bromophenyl)-1-phenyltetrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 5-(4-Bromophenyl)-1-phenyltetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity to these targets, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Bromophenyl)isoxazole: Similar in structure but contains an isoxazole ring instead of a tetrazole ring.
4-(4-Bromophenyl)-thiazol-2-amine: Contains a thiazole ring and is used in similar applications.
5-(4-Bromophenyl)oxazole-2-propionic acid: Contains an oxazole ring and is used in materials science.
Uniqueness
5-(4-Bromophenyl)-1-phenyltetrazole is unique due to its tetrazole ring, which imparts distinct chemical properties and reactivity compared to other heterocyclic compounds. This uniqueness makes it valuable in various applications, particularly in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
5-(4-bromophenyl)-1-phenyltetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4/c14-11-8-6-10(7-9-11)13-15-16-17-18(13)12-4-2-1-3-5-12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEODQWCTKQVDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


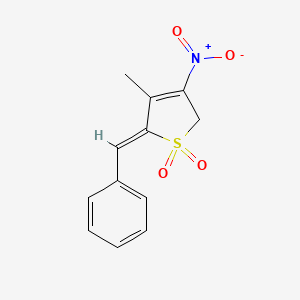
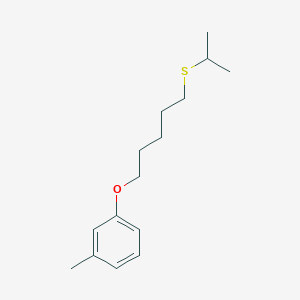
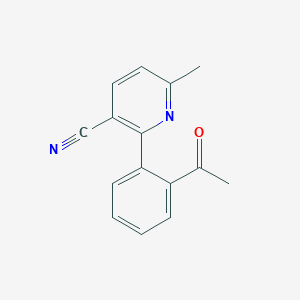
![2-[(2-ethoxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B3840850.png)
![N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B3840855.png)
![2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-furyl)acrylonitrile](/img/structure/B3840864.png)
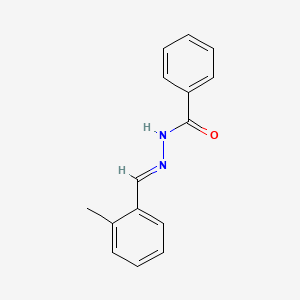
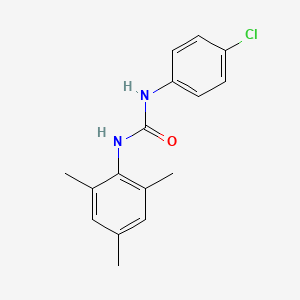
![1-[5-(3-Methylphenoxy)pentyl]imidazole](/img/structure/B3840887.png)
![1-[2-(benzyloxy)benzylidene]-2-(4-nitrophenyl)hydrazine](/img/structure/B3840898.png)
![(4Z)-4-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B3840901.png)
![3-chloro-N-[(Z)-1-phenylpropylideneamino]benzamide](/img/structure/B3840914.png)
![6-[(E)-2-(3,5-dibromo-2-hydroxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione](/img/structure/B3840915.png)
